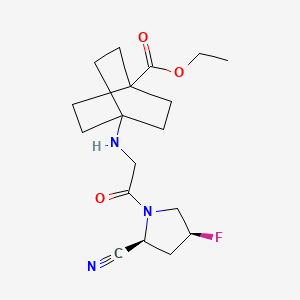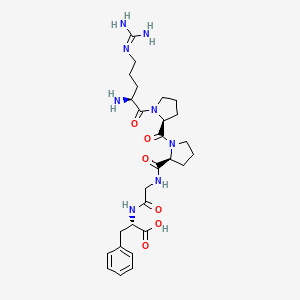
Bradyquinina (1-5)
Descripción general
Descripción
Bradykinin (1-5): is a major stable metabolite of Bradykinin, formed by the proteolytic action of angiotensin-converting enzyme (ACE). It is a short peptide consisting of five amino acids: arginine, proline, proline, glycine, and phenylalanine. Bradykinin (1-5) is known for its role in various physiological processes, including vasodilation, inflammation, and pain modulation .
Aplicaciones Científicas De Investigación
Chemistry: Bradykinin (1-5) is used as a model peptide in studies of peptide synthesis, structure-activity relationships, and peptide-protein interactions .
Biology: In biological research, Bradykinin (1-5) is studied for its role in modulating inflammatory responses, vascular permeability, and pain pathways. It is also used in studies of the kallikrein-kinin system .
Medicine: Bradykinin (1-5) has therapeutic potential in treating conditions like hypertension, chronic pain, and inflammatory diseases. It is also investigated for its role in cardiovascular diseases and its potential as a biomarker for certain pathological conditions .
Industry: In the pharmaceutical industry, Bradykinin (1-5) is used in the development of peptide-based drugs and as a reference standard in analytical methods .
Mecanismo De Acción
Bradykinin (1-5) exerts its effects primarily through the activation of bradykinin receptors, specifically the B1 and B2 receptors. These receptors are G protein-coupled receptors that mediate various signaling pathways, leading to vasodilation, increased vascular permeability, and pain modulation. The activation of these receptors triggers downstream signaling cascades involving the release of nitric oxide, prostacyclin, and other mediators .
Análisis Bioquímico
Biochemical Properties
Bradykinin (1-5) is part of the larger bradykinin peptide, which is known to interact with various enzymes, proteins, and other biomolecules. The bradykinin-potentiating peptides (BPPs) are a class of angiotensin-I converting enzyme (ACE) inhibitors . The BPPs usually consist of oligopeptides with a high number of proline residues and have a conserved N-terminal pyroglutamate residue . Bradykinin (1-5) likely shares these interactions due to its sequence homology with the larger bradykinin peptide.
Cellular Effects
Bradykinin, including its (1-5) fragment, has a significant impact on various types of cells and cellular processes. It is known to cause arterioles to dilate via the release of prostacyclin, nitric oxide, and endothelium-derived hyperpolarizing factor . It also causes veins to constrict, thereby leading to leakage into capillary beds due to the increased pressure in the capillaries . In addition, bradykinin is known to stimulate breathing in vagotomized rabbits .
Molecular Mechanism
Bradykinin (1-5) exerts its effects at the molecular level through various mechanisms. It is known that bradykinin signals through Bradykinin Receptor B2 (B2R), which is a G protein-coupled receptor . B2R stimulation leads to the activation of a signaling cascade of downstream molecules such as phospholipases, protein kinase C, Ras/Raf-1/MAPK, and PI3K/AKT .
Temporal Effects in Laboratory Settings
It is known that bradykinin in plasma is degraded in seconds . Therefore, to have a biologic influence, it must be released in sequestered locations .
Dosage Effects in Animal Models
It is known that bradykinin stimulates breathing in vagotomized rabbits .
Metabolic Pathways
Bradykinin (1-5) is part of the larger bradykinin peptide, which is involved in the kallikrein-kinin system (KKS). Kinins are released from high molecular weight kininogens (HMWK) and low molecular weight kininogens (LMWK) by the action of plasma kallikrein (PK) or tissue kallikrein (TK) .
Transport and Distribution
It is known that bradykinin in plasma is degraded in seconds . Therefore, to have a biologic influence, it must be released in sequestered locations .
Subcellular Localization
It is known that the apelin receptor exhibits nuclear localization in human brain . Distinct cell-dependent mechanisms exist for the nuclear transport of apelin, AT1, and B2 receptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bradykinin (1-5) can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC, and deprotection reagents such as TFA .
Industrial Production Methods: Industrial production of Bradykinin (1-5) involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, with stringent quality control measures to ensure consistency and compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: Bradykinin (1-5) undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by proteolytic enzymes, leading to the breakdown of the peptide into smaller fragments.
Oxidation: Involving the oxidation of amino acid side chains, particularly methionine and cysteine residues.
Reduction: Reduction of disulfide bonds, if present, to free thiol groups.
Common Reagents and Conditions:
Hydrolysis: Enzymes like trypsin or chymotrypsin under physiological conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Major Products Formed:
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced thiol groups.
Comparación Con Compuestos Similares
Similar Compounds:
Bradykinin (1-7): Another stable metabolite of Bradykinin, consisting of seven amino acids.
Bradykinin (1-9): The full-length Bradykinin peptide, consisting of nine amino acids.
Uniqueness: Bradykinin (1-5) is unique in its stability and specific biological activities. Unlike the full-length Bradykinin, which is rapidly degraded in the circulation, Bradykinin (1-5) has a longer half-life and distinct physiological effects. Its shorter sequence also makes it easier to synthesize and study in various research applications .
Propiedades
IUPAC Name |
(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N8O6/c28-18(9-4-12-31-27(29)30)24(38)35-14-6-11-21(35)25(39)34-13-5-10-20(34)23(37)32-16-22(36)33-19(26(40)41)15-17-7-2-1-3-8-17/h1-3,7-8,18-21H,4-6,9-16,28H2,(H,32,37)(H,33,36)(H,40,41)(H4,29,30,31)/t18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSUMSBPLJWFSZ-TUFLPTIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946610 | |
| Record name | N-[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23815-89-6 | |
| Record name | Bradykinin (1-5) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023815896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40946610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



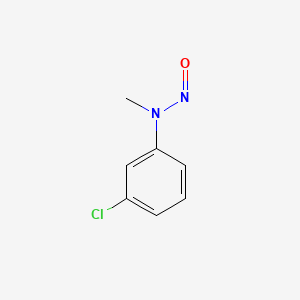
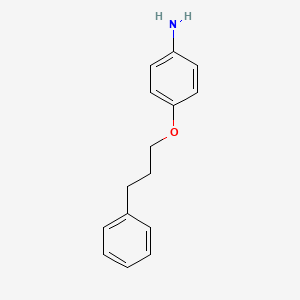

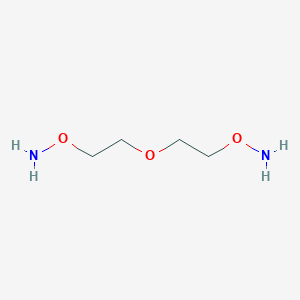
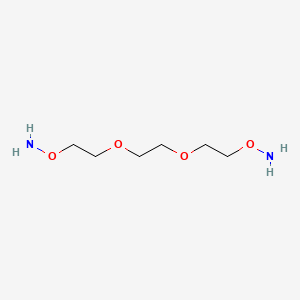





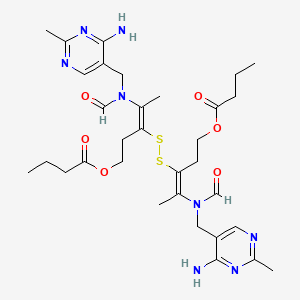

![3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione](/img/structure/B1667436.png)
